1,1-Dicyclohexyl-3-(4,6-dimethylpyrimidin-2-yl)guanidine
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Overview
Description
1,1-Dicyclohexyl-3-(4,6-dimethylpyrimidin-2-yl)guanidine is a complex organic compound with the molecular formula C19H31N5. This compound is characterized by its unique structure, which includes a guanidine group bonded to a pyrimidine ring substituted with dimethyl groups at positions 4 and 6, and two cyclohexyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dicyclohexyl-3-(4,6-dimethylpyrimidin-2-yl)guanidine typically involves the reaction of 4,6-dimethyl-2-aminopyrimidine with dicyclohexylcarbodiimide (DCC) under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) at room temperature. The product is then purified using column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing industrial-scale purification techniques such as crystallization or distillation to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,1-Dicyclohexyl-3-(4,6-dimethylpyrimidin-2-yl)guanidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amides or nitriles, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted guanidines .
Scientific Research Applications
1,1-Dicyclohexyl-3-(4,6-dimethylpyrimidin-2-yl)guanidine has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1,1-Dicyclohexyl-3-(4,6-dimethylpyrimidin-2-yl)guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, van der Waals forces, and other non-covalent interactions, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
1,3-Dicyclohexyl-2,4,6-(1H,3H,5H)-pyrimidinetrione: Similar in structure but with different functional groups, leading to distinct chemical properties and applications.
1-Cyclohexyl-3-(4,6-dimethylpyrimidin-2-yl)guanidine: A closely related compound with similar applications but differing in the number of cyclohexyl groups.
Uniqueness
1,1-Dicyclohexyl-3-(4,6-dimethylpyrimidin-2-yl)guanidine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dual cyclohexyl groups and dimethyl-substituted pyrimidine ring make it particularly versatile in various research and industrial applications .
Properties
IUPAC Name |
1,1-dicyclohexyl-2-(4,6-dimethylpyrimidin-2-yl)guanidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N5/c1-14-13-15(2)22-19(21-14)23-18(20)24(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h13,16-17H,3-12H2,1-2H3,(H2,20,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPXQOPICDAQLNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)N(C2CCCCC2)C3CCCCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(\N)/N(C2CCCCC2)C3CCCCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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